molecular formula C8H6F2N4 B13676511 5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole

5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole

Cat. No.: B13676511
M. Wt: 196.16 g/mol
InChI Key: OTXZHWWLPHZGMU-UHFFFAOYSA-N
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Description

5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, hydrazine derivatives, and various substituted triazoles, depending on the specific reagents and conditions employed .

Scientific Research Applications

5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2,4-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-(2,4-difluorophenyl)-1-pyrimidin-2-yl-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-Amino-3-(2,4-difluorophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both amino and difluorophenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6F2N4

Molecular Weight

196.16 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6F2N4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

OTXZHWWLPHZGMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=NN2)N

Origin of Product

United States

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